3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol
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Overview
Description
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of two hydroxyl groups and two methyl groups on the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol typically involves the coupling of naphthalene derivatives followed by functional group modifications. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the binaphthalene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated naphthalene derivatives.
Scientific Research Applications
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol depends on its specific application. In catalysis, it acts as a chiral ligand, facilitating enantioselective reactions by coordinating to metal centers and influencing the reaction pathway. In biological systems, its hydroxyl groups may interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-1,1’-binaphthyl: Lacks hydroxyl groups, making it less versatile in chemical reactions.
3,3’-Diphenyl-2,2’-binaphthol: Contains phenyl groups instead of methyl groups, leading to different steric and electronic properties.
Uniqueness
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol is unique due to its specific combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a chiral ligand in asymmetric catalysis and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
143569-18-0 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)21(23)19(13)20-14(2)12-16-8-4-6-10-18(16)22(20)24/h3-12,23-24H,1-2H3 |
InChI Key |
BXAKKQJXUISPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=C(C4=CC=CC=C4C=C3C)O)O |
Origin of Product |
United States |
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